molecular formula C9H5F5O3 B13449573 3-(Difluoromethyl)-4-(trifluoromethoxy)benzoicacid

3-(Difluoromethyl)-4-(trifluoromethoxy)benzoicacid

Cat. No.: B13449573
M. Wt: 256.13 g/mol
InChI Key: CHUQTOJCAFEQIR-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-4-(trifluoromethoxy)benzoic acid is a fluorinated benzoic acid derivative with a unique substitution pattern: a difluoromethyl (-CF₂H) group at the 3-position and a trifluoromethoxy (-OCF₃) group at the 4-position of the benzene ring. These substituents confer strong electron-withdrawing effects, enhancing the acidity of the carboxylic acid moiety (pKa ~1–2) compared to non-fluorinated analogs. Such properties make it a candidate for pharmaceutical and agrochemical applications, where fluorine substituents improve metabolic stability and bioavailability .

Properties

Molecular Formula

C9H5F5O3

Molecular Weight

256.13 g/mol

IUPAC Name

3-(difluoromethyl)-4-(trifluoromethoxy)benzoic acid

InChI

InChI=1S/C9H5F5O3/c10-7(11)5-3-4(8(15)16)1-2-6(5)17-9(12,13)14/h1-3,7H,(H,15,16)

InChI Key

CHUQTOJCAFEQIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C(F)F)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-4-(trifluoromethoxy)benzoic acid typically involves multi-step organic reactions. One common method includes the introduction of the difluoromethyl group through a nucleophilic substitution reaction, followed by the introduction of the trifluoromethoxy group via electrophilic aromatic substitution. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the production process. The scalability of these methods is crucial for meeting the demands of various applications.

Chemical Reactions Analysis

Substitution Reactions

The trifluoromethoxy (-OCF₃) and difluoromethyl (-CF₂H) groups influence electrophilic and nucleophilic substitution patterns on the aromatic ring.

  • Electrophilic Substitution :
    The electron-withdrawing nature of -OCF₃ and -CF₂H deactivates the benzene ring, directing incoming electrophiles to meta/para positions relative to the substituents. For example, halogenation with Cl₂ or Br₂ under acidic conditions occurs at the C-5 position (meta to -CF₂H and para to -OCF₃) .

  • Nucleophilic Substitution :
    Fluorinated groups enhance the leaving-group ability of halides in ortho/para positions. For instance, in derivatives where -Cl replaces -COOH, nucleophilic displacement with amines proceeds efficiently at 80–120°C in DMF (Table 1) .

Table 1: Substitution Reactions in Analogous Fluorinated Benzoic Acids

Reaction TypeReagents/ConditionsMajor ProductYield (%)Source
BrominationBr₂, FeCl₃, 25°C5-Bromo derivative72
AminationNH₃, CuI, 100°C2-Amino derivative85

Oxidation and Reduction

The carboxylic acid group and fluorinated substituents dictate redox behavior:

  • Oxidation :
    The -CF₂H group is resistant to oxidation, but the benzoic acid moiety can be decarboxylated under strong oxidative conditions (e.g., KMnO₄/H₂SO₄) to yield CO₂ and a trifluoromethoxy-difluoromethylbenzene derivative .

  • Reduction :
    LiAlH₄ reduces the -COOH group to a hydroxymethyl (-CH₂OH) group, forming 3-(difluoromethyl)-4-(trifluoromethoxy)benzyl alcohol. Catalytic hydrogenation (H₂/Pd-C) selectively reduces the aromatic ring only under high-pressure conditions (>50 atm) .

Hydrolysis and Stability

  • Ester Hydrolysis :
    Methyl or ethyl esters of the compound undergo rapid saponification in aqueous NaOH/EtOH (80°C, 2 h) to regenerate the free acid. The trifluoromethoxy group remains intact under these conditions .

  • Acid/Base Stability :
    The compound is stable in acidic media (pH 2–6) but undergoes slow decomposition in strong bases (pH >12) via cleavage of the -OCF₃ group, releasing trifluoromethanol (CF₃OH) .

Radical Reactions

The difluoromethyl group participates in radical-mediated processes:

  • Cross-Coupling :
    Under photoredox catalysis (e.g., Ir(ppy)₃, blue LED), the -CF₂H group generates CF₂- radicals, enabling C–H functionalization with alkenes to form difluoromethylated adducts .

  • Polymerization :
    In the presence of AIBN initiators, the compound acts a monomer in radical polymerization, forming fluorinated polyesters with enhanced thermal stability .

Scientific Research Applications

3-(Difluoromethyl)-4-(trifluoromethoxy)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-4-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Type and Electronic Effects

2-(Difluoromethoxy)-5-(trifluoromethoxy)benzoic acid
  • Structure : Difluoromethoxy (-OCHF₂) at 2-position; trifluoromethoxy (-OCF₃) at 5-position.
  • Key Differences: The difluoromethoxy group is less electron-withdrawing than trifluoromethoxy, reducing acidity (pKa ~2–3).
3-Fluoro-5-(trifluoromethoxy)benzoic acid
  • Structure : Fluorine (-F) at 3-position; trifluoromethoxy (-OCF₃) at 5-position.
  • Key Differences :
    • Fluorine’s high electronegativity increases acidity (pKa ~1.5) but lacks the steric bulk of difluoromethyl, altering binding affinity in enzyme inhibition .
4-Methyl-3-(trifluoromethyl)benzoic Acid
  • Structure : Methyl (-CH₃) at 4-position; trifluoromethyl (-CF₃) at 3-position.
  • Key Differences :
    • Methyl is electron-donating, reducing acidity (pKa ~3.5) compared to the target compound.
    • Trifluoromethyl’s strong electron-withdrawing effect is partially offset by methyl, diminishing bioavailability .

Substituent Position and Steric Effects

4-(Trifluoromethoxy)benzoic Acid
  • Key Differences :
    • Lacks the difluoromethyl group, resulting in lower molecular weight (206.12 g/mol vs. 250.14 g/mol) and reduced lipophilicity (clogP ~2.1 vs. ~3.0).
    • Simpler substitution pattern may limit utility in complex molecular interactions .
3-fluoro-4-(trifluoromethyl)benzoic acid
  • Structure : Fluorine (-F) at 3-position; trifluoromethyl (-CF₃) at 4-position.
  • Key Differences :
    • Adjacent substituents create a meta-para electronic pull, increasing acidity (pKa ~1.2) but introducing steric clashes absent in the target compound’s 3,4-difluoromethyl/trifluoromethoxy arrangement .

Functional Group Variations

3-((Trifluoromethyl)thio)benzoic acid
  • Structure : Trifluoromethylthio (-SCF₃) at 3-position.
  • Key Differences: Thioether group is less polar than trifluoromethoxy, reducing solubility in aqueous media.
4-Methoxy-3-(trifluoromethyl)benzoic acid
  • Structure : Methoxy (-OCH₃) at 4-position; trifluoromethyl (-CF₃) at 3-position.
  • Key Differences :
    • Methoxy is electron-donating, raising pKa (~4.0) and decreasing metabolic stability compared to the target compound’s electron-withdrawing groups .

Research Implications

  • Pharmaceutical Design : The target compound’s difluoromethyl and trifluoromethoxy groups synergize to enhance acidity and metabolic stability, making it superior to analogs with single electron-withdrawing groups (e.g., 4-(Trifluoromethoxy)benzoic acid) .
  • Agrochemical Applications : Steric bulk from difluoromethyl may improve binding to target enzymes compared to smaller substituents like fluorine .
  • Synthetic Challenges : The 3,4-substitution pattern requires precise regioselective fluorination, increasing synthesis complexity relative to para-substituted analogs .

Biological Activity

3-(Difluoromethyl)-4-(trifluoromethoxy)benzoic acid is a fluorinated benzoic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The introduction of difluoromethyl and trifluoromethoxy groups significantly influences the compound's pharmacological properties, including its lipophilicity, metabolic stability, and interaction with biological targets.

The compound features a unique structure characterized by the presence of both difluoromethyl and trifluoromethoxy substituents. These groups enhance the compound's electron-withdrawing capabilities, which can affect its interaction with various biological macromolecules.

Antimicrobial Activity

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial activity compared to their non-fluorinated counterparts. For instance, studies have shown that analogs with trifluoromethyl groups can inhibit bacterial growth effectively, with some derivatives displaying minimum inhibitory concentrations (MIC) in the low micromolar range .

Anticancer Potential

Fluorinated benzoic acids, including derivatives like 3-(difluoromethyl)-4-(trifluoromethoxy)benzoic acid, have been investigated for their anticancer properties. A study revealed that compounds containing trifluoromethyl groups significantly improved potency against cancer cell lines by enhancing cellular uptake and inducing apoptosis through specific signaling pathways .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. For example, the incorporation of difluoromethyl groups has been linked to increased inhibition of key enzymes involved in cancer metabolism and proliferation. In vitro assays demonstrated that the compound could inhibit enzymes such as carbonic anhydrase and certain kinases, which are critical for tumor growth .

Structure-Activity Relationship (SAR)

The biological activity of 3-(difluoromethyl)-4-(trifluoromethoxy)benzoic acid can be attributed to its structural features:

Substituent Effect on Activity
DifluoromethylEnhances lipophilicity and permeability
TrifluoromethoxyImproves binding affinity to target enzymes
Benzoic Acid BackboneProvides a stable scaffold for modifications

Case Study 1: Antimicrobial Efficacy

In a comparative study, various fluorinated benzoic acids were tested against Staphylococcus aureus. The results indicated that 3-(difluoromethyl)-4-(trifluoromethoxy)benzoic acid exhibited a 50% lower MIC than non-fluorinated analogs, demonstrating enhanced antimicrobial properties due to the fluorine substitutions .

Case Study 2: Cancer Cell Line Testing

In vitro tests on breast cancer cell lines (MCF-7) showed that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 0.5 μM). The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase. These findings suggest potential therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 3-(Difluoromethyl)-4-(trifluoromethoxy)benzoic acid, and what intermediates are critical in these routes?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the benzoic acid scaffold. For example, trifluoromethoxy groups can be introduced via nucleophilic substitution using trifluoromethylating agents like silver trifluoromethoxide under anhydrous conditions. Difluoromethylation may employ reagents such as ClCF2_2H or HCF2_2TMS, followed by hydrolysis to the carboxylic acid. Key intermediates include halogenated precursors (e.g., 4-bromo-3-fluorobenzoic acid derivatives, as seen in analogs ) and protected intermediates like methyl esters (e.g., methyl 4-fluoro-3-(trifluoromethoxy)benzoate ). Characterization of intermediates via 19F^{19}\text{F} NMR and LC-MS is critical to track fluorination efficiency .

Q. What analytical techniques are recommended for characterizing the purity and structure of 3-(Difluoromethyl)-4-(trifluoromethoxy)benzoic acid?

  • Methodological Answer :

  • Purity : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) is standard, as referenced in fluorinated benzoic acid analogs .
  • Structural Confirmation : 1H^{1}\text{H} and 19F^{19}\text{F} NMR resolve substituent positions and fluorine environments. For example, 19F^{19}\text{F} NMR can distinguish trifluoromethoxy (-OCF3_3) and difluoromethyl (-CF2_2H) groups via distinct chemical shifts .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C9_9H6_6F5_5O3_3 for the target compound) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in the reported biological activity of 3-(Difluoromethyl)-4-(trifluoromethoxy)benzoic acid across different assay systems?

  • Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., pH, solvent polarity) affecting ionization of the carboxylic acid group. Strategies include:

  • Comparative LogD Studies : Measure partition coefficients to assess lipophilicity differences under varying conditions .
  • Target Binding Assays : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics directly, avoiding interference from assay artifacts .
  • Metabolite Screening : LC-MS/MS can identify hydrolyzed or oxidized metabolites that may contribute to off-target effects .

Q. What strategies can be employed to study the stereoelectronic effects of the difluoromethyl and trifluoromethoxy groups on the compound's conformation and target binding?

  • Methodological Answer :

  • Computational Modeling : Density functional theory (DFT) calculates bond angles and electron density maps to predict substituent effects on aromatic ring planarity and hydrogen-bonding capacity .
  • X-ray Crystallography : Co-crystallization with target proteins (e.g., enzymes or receptors) reveals direct interactions, such as fluorine-mediated hydrogen bonds or hydrophobic contacts .
  • SAR Studies : Synthesize analogs (e.g., replacing -OCF3_3 with -OCH3_3 or -CF3_3) to isolate electronic vs. steric contributions .

Q. How does the introduction of fluorine substituents influence the compound's pharmacokinetic properties, such as bioavailability and metabolic stability?

  • Methodological Answer :

  • Bioavailability : Fluorine's electronegativity reduces basicity of adjacent groups (e.g., amines), enhancing membrane permeability. LogP measurements and Caco-2 cell assays quantify this .
  • Metabolic Stability : Incubate the compound with liver microsomes and track degradation via LC-MS. Trifluoromethoxy groups resist oxidative metabolism compared to methoxy groups, as shown in fluorinated drug candidates .

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